Cas no 1993342-75-8 ((2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

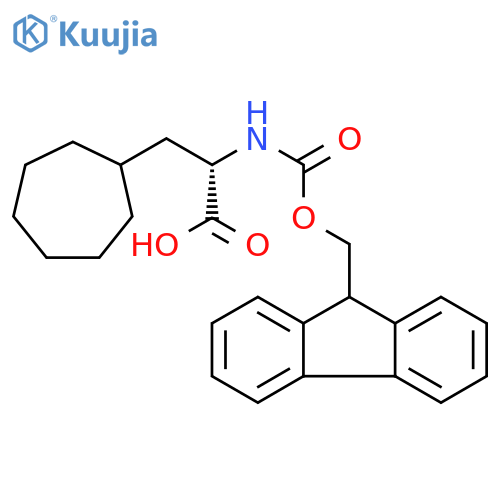

1993342-75-8 structure

商品名:(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

CAS番号:1993342-75-8

MF:C25H29NO4

メガワット:407.502067327499

CID:5142634

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- Cycloheptanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-

- (2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

-

- インチ: 1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)/t23-/m0/s1

- InChIKey: QLVAHIRRBVTTMP-QHCPKHFHSA-N

- ほほえんだ: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(=O)N[C@H](C(=O)O)CC1CCCCCC1

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-623998-0.05g |

(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1993342-75-8 | 95.0% | 0.05g |

$493.0 | 2025-03-15 | |

| Enamine | EN300-623998-10.0g |

(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1993342-75-8 | 95.0% | 10.0g |

$7988.0 | 2025-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-1G |

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

1993342-75-8 | 97% | 1g |

¥ 8,580.00 | 2023-03-14 | |

| Enamine | EN300-623998-0.5g |

(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1993342-75-8 | 95.0% | 0.5g |

$1449.0 | 2025-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-100mg |

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

1993342-75-8 | 97% | 100mg |

¥2574.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-500.0mg |

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

1993342-75-8 | 97% | 500.0mg |

¥5721.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-1.0g |

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

1993342-75-8 | 97% | 1.0g |

¥8580.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-100.0mg |

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

1993342-75-8 | 97% | 100.0mg |

¥2574.0000 | 2024-08-03 | |

| Enamine | EN300-623998-0.25g |

(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1993342-75-8 | 95.0% | 0.25g |

$920.0 | 2025-03-15 | |

| Enamine | EN300-623998-2.5g |

(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1993342-75-8 | 95.0% | 2.5g |

$3641.0 | 2025-03-15 |

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1993342-75-8 ((2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid) 関連製品

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1993342-75-8)(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):323.0/430.0/717.0/1075.0